4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRE-16336 involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups that enhance its biological activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds typically involve:
Cyclization reactions: to form the heterocyclic core.
Functional group modifications: to introduce or modify substituents that enhance activity.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of CRE-16336 likely involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch or continuous flow reactors: to control reaction parameters.
Automated purification systems: to ensure consistent product quality.
Quality control measures: to monitor the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
CRE-16336 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reactions: often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: can produce alcohols or amines.
Substitution: reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
CRE-16336 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in managing diabetes and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
CRE-16336 exerts its effects primarily by enhancing insulin sensitivity. The compound interacts with specific molecular targets and pathways involved in glucose metabolism, including:
Activation of insulin receptors: Enhances the cellular response to insulin.
Modulation of glucose transporters: Increases glucose uptake by cells.
Regulation of metabolic enzymes: Influences the activity of enzymes involved in glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another insulin sensitizer used in the management of diabetes.
Rosiglitazone: Similar mechanism of action but with different pharmacokinetic properties.
Metformin: A widely used antidiabetic drug with a different mechanism of action.
Uniqueness
CRE-16336 is unique due to its specific molecular structure, which provides distinct pharmacological properties. Compared to other insulin sensitizers, it may offer advantages in terms of potency, selectivity, and safety profile.
Properties
CAS No. |
200631-89-6 |
---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C12H10N2O3S/c13-7-8-1-3-9(4-2-8)17-6-5-10-11(15)14-12(16)18-10/h1-4,10H,5-6H2,(H,14,15,16) |
InChI Key |
LGSOKZOQANLOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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